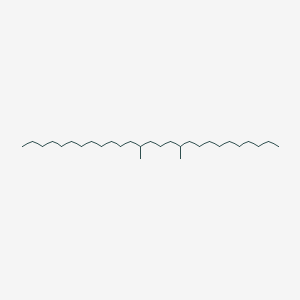
11,15-Dimethylheptacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,15-Dimethylheptacosane is a hydrocarbon with the molecular formula C29H60. It is a branched alkane, specifically a dimethyl-substituted heptacosane.
Vorbereitungsmethoden
The preparation of 11,15-Dimethylheptacosane can be achieved through synthetic organic chemistry techniques. One common method involves the alkylation of a heptacosane precursor with appropriate methylating agents under controlled conditions. Industrial production methods may involve the extraction of this compound from natural sources, such as insect cuticles, followed by purification using chromatographic techniques .
Analyse Chemischer Reaktionen
11,15-Dimethylheptacosane undergoes various chemical reactions typical of hydrocarbons. These include:
Oxidation: This reaction can convert the hydrocarbon into alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Although less common for alkanes, reduction reactions can occur under specific conditions, often involving hydrogen gas and a metal catalyst.
Wissenschaftliche Forschungsanwendungen
11,15-Dimethylheptacosane has several scientific research applications:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactions.
Medicine: Research into its potential biological activities and interactions with biological membranes is ongoing.
Wirkmechanismus
The mechanism of action of 11,15-Dimethylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with the cuticle of insects, contributing to the formation of a protective barrier against desiccation and pathogens. Additionally, it serves as a chemical signal for communication, particularly in social insects like ants and cockroaches .
Vergleich Mit ähnlichen Verbindungen
11,15-Dimethylheptacosane can be compared with other similar hydrocarbons, such as:
3,11-Dimethylheptacosane: Another dimethyl-substituted heptacosane with different methyl group positions.
9,13-Dimethylpentacosane: A shorter chain hydrocarbon with similar branching.
3,11-Dimethylnonacosane: A longer chain hydrocarbon with similar branching patterns.
These compounds share similar chemical properties but differ in their specific biological roles and physical characteristics, highlighting the unique position of this compound in scientific research and applications.
Eigenschaften
CAS-Nummer |
68547-22-8 |
|---|---|
Molekularformel |
C29H60 |
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
11,15-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-9-11-13-15-16-18-20-22-25-29(4)27-23-26-28(3)24-21-19-17-14-12-10-8-6-2/h28-29H,5-27H2,1-4H3 |
InChI-Schlüssel |
BBURCSMCPAGRGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-nitroso-1H-indeno[2,1-b]pyridine](/img/structure/B14467452.png)

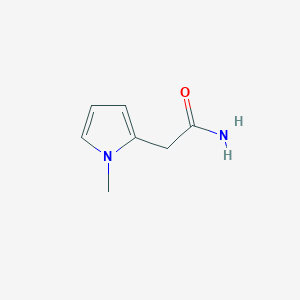
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
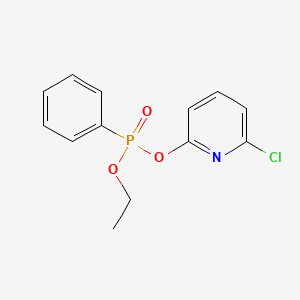
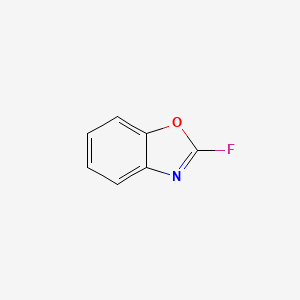
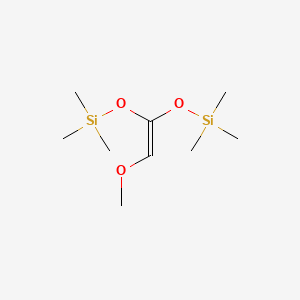

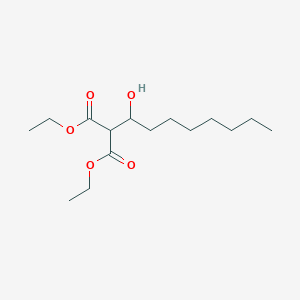
![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)

![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)

